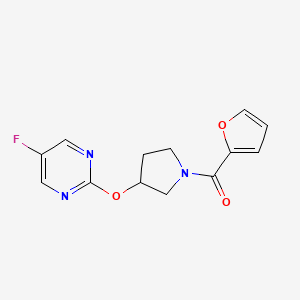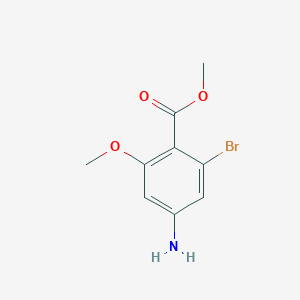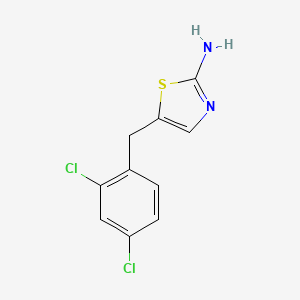![molecular formula C23H24N4O B2722052 N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890620-64-1](/img/structure/B2722052.png)
N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antagonistic Activity on Adenosine Receptors
N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives have been studied for their antagonistic activity on human A3 adenosine receptors (AR). The introduction of lipophilic groups and acyl moieties enhances binding efficiency and selectivity towards these receptors. Some derivatives demonstrate potent inhibitory effects against oxaliplatin-induced apoptosis in rat astrocyte cultures, suggesting potential neuroprotective applications. The selectivity and efficiency of these compounds are attributed to the specific structural modifications, highlighting their importance in receptor binding and functional outcomes Squarcialupi et al., 2013.
Antitumor and Antimicrobial Properties
Research into the synthesis of N-arylpyrazole-containing enaminones has led to the development of pyridine, bipyrazoles, and triazolo derivatives. These compounds have shown to possess cytotoxic effects against various cancer cell lines, including human breast and liver carcinoma cells. Their potential antimicrobial activity was also highlighted, indicating a broad spectrum of possible therapeutic applications. This work emphasizes the versatility of this compound derivatives as scaffolds for developing new anticancer and antimicrobial agents Riyadh, 2011.
Structural Analysis and Potential Anticancer Activity
A detailed study of the crystal structure of a specific this compound derivative revealed insights into its molecular configuration, laying the groundwork for understanding its interaction mechanisms with biological targets. Additionally, the compound displayed moderate anticancer activity, offering a promising avenue for further research into its therapeutic potential Lu Jiu-fu et al., 2015.
Inhibition of Phosphodiesterase Activities
The pyrazolo[3,4-d]pyrimidone derivatives, closely related to the this compound structure, have been identified as specific inhibitors of cGMP-specific phosphodiesterase (PDE5). These compounds not only demonstrate enzymatic and cellular activity but also show potential as oral antihypertensive agents. Their structural modifications, including the crucial n-propoxy group, significantly contribute to their activity and metabolic stability, underscoring the importance of structural optimization in developing therapeutically relevant inhibitors Dumaitre & Dodic, 1996.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-4-20-22(17-9-7-6-8-10-17)23-24-16(3)15-21(27(23)26-20)25-18-11-13-19(14-12-18)28-5-2/h6-15,25H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQCCFVYRIQNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2721969.png)
![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2721973.png)

![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721977.png)
![Isopropyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2721978.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2721979.png)

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2721981.png)
![1-[4-[4-[Hydroxy-(1-methylimidazol-2-yl)methyl]piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2721982.png)

![2-[4-(4-nitrophenyl)piperazino]ethyl N-phenylcarbamate](/img/structure/B2721986.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2721989.png)

